N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine
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Overview
Description
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine is a chemical compound known for its diverse applications in scientific research. It serves as a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials with potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-amino-4,6-dimethylpyridine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine is widely used in scientific research due to its diverse applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: Potential therapeutic applications in the development of new drugs.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide: Another sulfonyl-containing compound with similar applications.
Tegoprazan: A compound with a similar sulfonyl group used in the treatment of gastroesophageal reflux disease.
Uniqueness
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine is unique due to its specific structural features, such as the presence of both methyl and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,4,6-trimethyl-3-(4-methylphenyl)sulfonylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-7-13(8-6-10)20(18,19)14-11(2)9-12(3)17-15(14)16-4/h5-9H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWOBCJVJJMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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